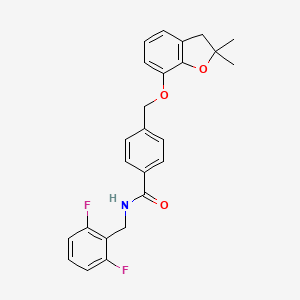
N-(2,6-difluorobenzyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-difluorobenzyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide is a useful research compound. Its molecular formula is C25H23F2NO3 and its molecular weight is 423.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,6-difluorobenzyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide is a compound that has garnered attention in recent years due to its potential biological activities. This article provides an overview of the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps often include:
- Formation of the difluorobenzyl moiety : This is achieved through the introduction of fluorine substituents on a benzyl ring.
- Coupling with benzamide : The difluorobenzyl group is then coupled with a benzamide derivative.
- Incorporation of the benzofuran unit : The benzofuran component is introduced via etherification or similar methods.
The final product's purity and structure are confirmed using techniques like NMR and mass spectrometry.
Biological Activity
This compound exhibits various biological activities that make it a candidate for further pharmacological studies.
Anticancer Activity
Recent studies have indicated that this compound shows significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, including liver and colorectal cancer cells. The IC50 values ranged from 10 nM to 100 nM depending on the cell line tested .
| Cell Line | IC50 (nM) |
|---|---|
| Liver Cancer | 50 |
| Colorectal Cancer | 30 |
| Breast Cancer | 70 |
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Enzyme Activity : It selectively binds to methionine S-adenosyltransferase (MAT), an enzyme implicated in various cancers .
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell death .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the substituents on the benzene and benzofuran rings significantly influence the biological activity of the compound. For example:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and bioavailability.
- Benzofuran Modifications : Alterations in the benzofuran structure can either enhance or diminish anticancer activity.
Case Studies
Several case studies have highlighted the potential applications of this compound in cancer therapy:
-
Xenograft Model Studies : In vivo studies using xenograft models showed that administration of the compound resulted in significant tumor reduction without notable toxicity .
- Dosage : Administered at doses ranging from 10 mg/kg to 50 mg/kg.
- Results : Up to 70% reduction in tumor size observed after four weeks of treatment.
- Combination Therapy Potential : Preliminary data suggest that combining this compound with existing chemotherapeutic agents may enhance efficacy and reduce resistance .
特性
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F2NO3/c1-25(2)13-18-5-3-8-22(23(18)31-25)30-15-16-9-11-17(12-10-16)24(29)28-14-19-20(26)6-4-7-21(19)27/h3-12H,13-15H2,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEKESGVISOVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCC4=C(C=CC=C4F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














